molecular formula C11H17FN2 B1416355 N~1~-Butyl-4-fluoro-N~1~-methyl-1,2-benzenediamine CAS No. 1019632-09-7

N~1~-Butyl-4-fluoro-N~1~-methyl-1,2-benzenediamine

Cat. No.: B1416355
CAS No.: 1019632-09-7
M. Wt: 196.26 g/mol
InChI Key: KHINOQNYWFBCQK-UHFFFAOYSA-N
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Description

“N~1~-Butyl-4-fluoro-N~1~-methyl-1,2-benzenediamine” is a chemical compound with the molecular formula C11H17FN2 . It is used only for research and development purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is determined by its molecular formula, C11H17FN2 . The compound contains 11 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 196.26 . More detailed physical and chemical properties are not available in the sources I found .

Scientific Research Applications

Practical Synthesis of Intermediates

The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlights the challenges and advancements in the synthesis of fluorinated compounds. Traditional methods faced issues with yield and product isolation due to decomposition products. A practical approach using methyl nitrite and 2-fluoro-4-bromoaniline has been developed, showcasing the evolution of synthesis techniques for complex fluorinated intermediates (Qiu et al., 2009).

Environmental and Toxicological Studies

Research on the environmental occurrence and toxicity of Synthetic Phenolic Antioxidants (SPAs) sheds light on their widespread use and potential health implications. These compounds, found in various environmental matrices and human samples, pose concerns regarding their hepatic toxicity and endocrine-disrupting effects. This emphasizes the need for developing safer alternatives and understanding the environmental impact of widely used chemical substances (Liu & Mabury, 2020).

Advances in Imaging Techniques

The development of amyloid imaging ligands for Alzheimer's disease represents a significant advancement in diagnostic techniques. These ligands, such as 18F-FDDNP and 11C-PIB, enable the in vivo measurement of amyloid in the brain, facilitating early detection and the evaluation of new therapies. This highlights the role of chemical compounds in enhancing medical diagnostics and understanding disease mechanisms (Nordberg, 2007).

Novel Synthetic Strategies

The review of synthetic strategies for 1,4- and 1,5-benzodiazepines using o-phenylenediamine showcases the significance of this precursor in developing compounds with a wide range of biological activities. This not only highlights the versatility of o-phenylenediamine in organic synthesis but also the continuous innovation in synthetic methodologies to create biologically active moieties (Teli et al., 2023).

Properties

IUPAC Name

1-N-butyl-4-fluoro-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2/c1-3-4-7-14(2)11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHINOQNYWFBCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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